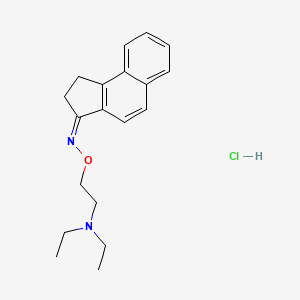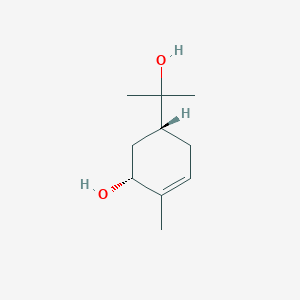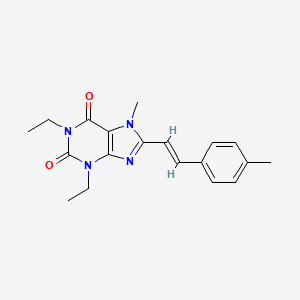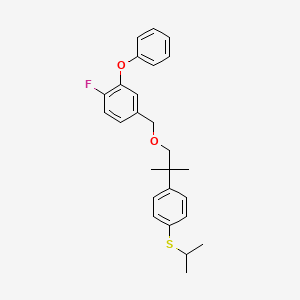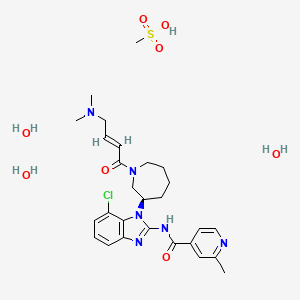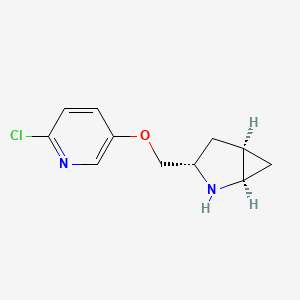
Ropanicant
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ropanicant, also known as 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo(3.1.0)hexane hydrochloride, is a novel compound that functions as an antagonist of the alpha4 beta2 nicotinic acetylcholine receptor. It is being developed for the treatment of depressive disorders due to its potential antidepressant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ropanicant involves the reaction of 6-chloropyridine-3-ylmethanol with 2-azabicyclo(3.1.0)hexane under specific conditions to form the desired compound. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
Ropanicant undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Ropanicant has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nicotinic acetylcholine receptor antagonists.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Potential therapeutic agent for depressive disorders, showing antidepressant-like properties in preclinical studies.
Industry: Used in the development of new pharmaceuticals targeting nicotinic acetylcholine receptors
Mecanismo De Acción
Ropanicant exerts its effects by binding to the alpha4 beta2 nicotinic acetylcholine receptor, thereby inhibiting its activity. This leads to an increase in serotonin and brain-derived neurotrophic factor levels, which are associated with antidepressant effects. The compound also reduces the activity of ionized calcium-binding adaptor molecule 1, contributing to its therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
Methyllycaconitine: Another alpha4 beta2 nicotinic acetylcholine receptor antagonist.
TC-5214: A compound with similar receptor binding properties.
Uniqueness
Ropanicant is unique due to its rapid onset of antidepressant effects, lack of cognitive dulling, and absence of sexual dysfunction side effects. It also shows a significant increase in serotonin and brain-derived neurotrophic factor levels, which are not observed with similar compounds .
Propiedades
Número CAS |
2414674-70-5 |
|---|---|
Fórmula molecular |
C11H13ClN2O |
Peso molecular |
224.68 g/mol |
Nombre IUPAC |
(1R,3S,5R)-3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H13ClN2O/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8/h1-2,5,7-8,10,14H,3-4,6H2/t7-,8-,10+/m0/s1 |
Clave InChI |
PYSCVJMLJRHJGJ-OYNCUSHFSA-N |
SMILES isomérico |
C1[C@H]2C[C@H]2N[C@@H]1COC3=CN=C(C=C3)Cl |
SMILES canónico |
C1C2CC2NC1COC3=CN=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




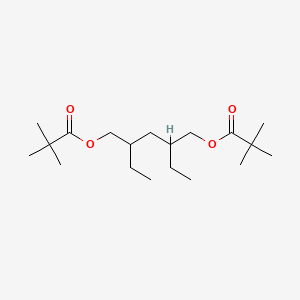
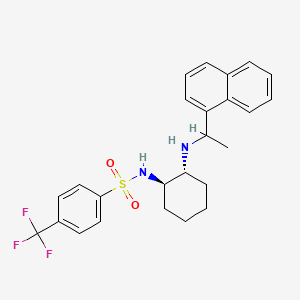
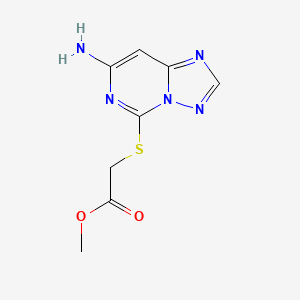
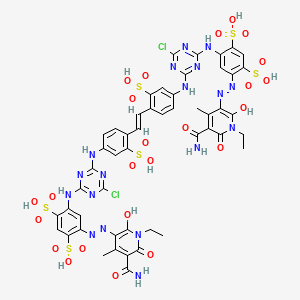

![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)
